2-Iodo-6-[(E)-[(2-phenyl-1,3-benzoxazol-6-YL)imino]methyl]phenol
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Overview
Description
2-Iodo-6-[(E)-[(2-phenyl-1,3-benzoxazol-6-YL)imino]methyl]phenol is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, pharmaceuticals, and industrial chemistry. This compound, in particular, features a unique structure that combines the benzoxazole moiety with an iodo-substituted phenol, making it a subject of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-6-[(E)-[(2-phenyl-1,3-benzoxazol-6-YL)imino]methyl]phenol typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized using 2-aminophenol and an aldehyde under oxidative conditions.
Iodination: The phenol group is then iodinated using iodine or an iodine-containing reagent under acidic conditions.
Condensation Reaction: The final step involves the condensation of the iodo-substituted phenol with the benzoxazole derivative in the presence of a base to form the imino linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Catalysts and solvents would be optimized for cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenol and imino groups.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The iodo group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or TBHP under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various functionalized benzoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-Iodo-6-[(E)-[(2-phenyl-1,3-benzoxazol-6-YL)imino]methyl]phenol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to the biological activities of benzoxazole derivatives.
Pharmaceuticals: The compound can serve as a lead molecule for the development of new drugs targeting specific enzymes or receptors.
Industrial Chemistry: It can be used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Iodo-6-[(E)-[(2-phenyl-1,3-benzoxazol-6-YL)imino]methyl]phenol involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.
DNA Intercalation: The benzoxazole moiety can intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: These compounds share a similar heterocyclic structure and exhibit comparable biological activities.
Indole Derivatives: Indoles also have a bicyclic structure and are known for their diverse pharmacological properties.
Uniqueness
2-Iodo-6-[(E)-[(2-phenyl-1,3-benzoxazol-6-YL)imino]methyl]phenol is unique due to the presence of the iodo group, which enhances its reactivity and allows for further functionalization. The combination of the benzoxazole and phenol moieties also contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C20H13IN2O2 |
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Molecular Weight |
440.2 g/mol |
IUPAC Name |
2-iodo-6-[(2-phenyl-1,3-benzoxazol-6-yl)iminomethyl]phenol |
InChI |
InChI=1S/C20H13IN2O2/c21-16-8-4-7-14(19(16)24)12-22-15-9-10-17-18(11-15)25-20(23-17)13-5-2-1-3-6-13/h1-12,24H |
InChI Key |
OKBDPQILWUYQOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)N=CC4=C(C(=CC=C4)I)O |
Origin of Product |
United States |
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